2-Pentanol

Catalog No.
S3314875
CAS No.
6032-29-7
M.F
C5H12O
CH3CH2CHOHCH2CH3
C5H12O
CH3(CH2)2CHOHCH3
C5H12O
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentanol

CAS Number

6032-29-7

Product Name

2-Pentanol

IUPAC Name

pentan-2-ol

Molecular Formula

C5H12O
CH3CH2CHOHCH2CH3
C5H12O
CH3(CH2)2CHOHCH3
C5H12O

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3

InChI Key

JYVLIDXNZAXMDK-UHFFFAOYSA-N

SMILES

CCCC(C)O

Solubility

0.51 M
44.6 mg/mL at 25 °C
Solubility in water, g/100ml at 30 °C: 5.5 (moderate)
Solubility in water, g/100ml at 20 °C: 16.6 (good)
very soluble in water; soluble in alcohol and ethe

Synonyms

2-methyl-2-butanol, methyl butanol, potassium t-amylate, t-amyl alcohol, tert-amyl alcohol

Canonical SMILES

CCCC(C)O

2-Pentanol, also known as pentan-2-ol, is an organic compound with the chemical formula C₅H₁₂O. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to the second carbon atom in the pentane chain. This compound is characterized by its chiral nature, existing in two stereoisomers: (R)-(−)-2-pentanol and (S)-(+)–2-pentanol. 2-Pentanol is commonly utilized as a solvent and an intermediate in the synthesis of various chemicals, including fragrances and pharmaceuticals .

Organic Chemistry:

  • Solvent: 2-Pentanol acts as a versatile solvent in organic chemistry due to its ability to dissolve various nonpolar and polar compounds. Its miscibility with water makes it useful for extracting specific components from mixtures [Source: National Institute of Standards and Technology (NIST) - ].
  • Synthesis: Researchers utilize 2-pentanol as a starting material or intermediate in the synthesis of various organic compounds, including esters, ethers, and pharmaceuticals [Source: Sigma-Aldrich - ].

Analytical Chemistry:

  • Chromatography: 2-Pentanol serves as a mobile phase component in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), for separating and analyzing complex mixtures [Source: American Chemical Society (ACS) - ].

Material Science:

  • Polymer Synthesis: 2-Pentanol plays a role in the synthesis of specific polymers, such as polyesters and polyurethanes, contributing to the development of new materials with diverse properties [Source: ScienceDirect - ].

Biological Research:

  • Antimicrobial Studies: While research is ongoing, some studies explore the potential antimicrobial properties of 2-pentanol against certain microorganisms [Source: National Institutes of Health (NIH) - ]. It is important to note that this area of research is still in its early stages, and more studies are needed to understand the potential efficacy and safety of 2-pentanol for any such applications.

  • Oxidation: 2-Pentanol can be oxidized to form 2-pentanone when treated with oxidizing agents such as potassium dichromate or chromic acid. The reaction can be represented as follows:
    C5H12O+[O]C5H10O+H2O\text{C}_5\text{H}_{12}\text{O}+[O]\rightarrow \text{C}_5\text{H}_{10}\text{O}+\text{H}_2\text{O}
  • Dehydration: Under acidic conditions, 2-pentanol can undergo dehydration to yield pentene:
    C5H12OC5H10+H2O\text{C}_5\text{H}_{12}\text{O}\rightarrow \text{C}_5\text{H}_{10}+\text{H}_2\text{O}
  • Formation of Metal Salts: Reaction with metal salts can yield alkoxide derivatives, which are useful in various synthetic applications .

2-Pentanol exhibits biological activity that has been explored in various contexts. It has been identified as a metabolite in certain plants and animals, including humans. Additionally, it has been investigated for its potential role in inhibiting β-amyloid peptide synthesis, making it a candidate for research into anti-Alzheimer drugs . Its presence has also been detected in fresh bananas, contributing to their aroma profile .

The synthesis of 2-pentanol can be achieved through several methods:

  • Hydration of Pentene: The most common industrial method involves the acid-catalyzed hydration of pentene:
    C5H10+H2OC5H12O\text{C}_5\text{H}_{10}+\text{H}_2\text{O}\rightarrow \text{C}_5\text{H}_{12}\text{O}
  • Reduction of Ketones: Another method includes the reduction of 2-pentanone using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Grignard Reactions: Reacting magnesium with alkyl halides followed by hydrolysis can also yield 2-pentanol .

2-Pentanol is widely used across various industries:

  • Solvent: It serves as a polar solvent for dissolving ionic and covalent compounds.
  • Chemical Intermediate: It is utilized in the production of other chemicals, including fragrances and pharmaceuticals.
  • Fragrance Component: Due to its pleasant odor, it is incorporated into perfumes and flavorings.
  • Research

Studies on the interactions involving 2-pentanol have highlighted its role as a polar solvent that can influence solubility and reaction rates in chemical processes. Its interactions with biological systems have been noted, particularly concerning its metabolic pathways and potential therapeutic effects against neurodegenerative diseases

Several compounds share structural similarities with 2-pentanol. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaTypeKey Characteristics
1-PentanolC₅H₁₄OPrimary AlcoholHydroxyl group on the first carbon
3-PentanolC₅H₁₂OSecondary AlcoholHydroxyl group on the third carbon
IsobutanolC₄H₁₀OPrimary AlcoholBranching at the second carbon
CyclopentanolC₅H₁₀OCyclic AlcoholRing structure with hydroxyl group

Uniqueness of 2-Pentanol: Unlike its primary counterparts (like 1-pentanol), which are less sterically hindered, or cyclic forms (like cyclopentanol), 2-pentanol's secondary structure allows for distinct reactivity patterns and biological interactions, making it particularly useful in both industrial applications and biological studies .

Catalytic Conversion Pathways from Biomass-Derived Feedstocks

The catalytic upgrading of biomass-derived furfural to 2-pentanol represents a promising route for sustainable production. Bimetallic Co–Cu/Al$$2$$O$$3$$ catalysts have emerged as highly effective systems, achieving 71–72% yields of 2-pentanol at 240°C and 45 bar H$$_2$$ pressure. In this process, cobalt facilitates hydrodeoxygenation (HDO) and furan ring opening, while copper stabilizes intermediates and mitigates side reactions such as over-hydrogenation or coke formation. The synergy between Co and Cu sites ensures sustained catalytic activity over multiple cycles without regeneration, as demonstrated by recyclability studies showing consistent performance after four uses.

Mechanistic studies propose that furfural first undergoes HDO to form methylfuran, followed by ring hydrogenolysis to yield 2-pentanol. This pathway is favored on Co-rich surfaces, where the strong adsorption of furanic intermediates promotes sequential deoxygenation and hydrogenation. Comparative analyses of monometallic catalysts (Cu, Ni, Co) reveal that pure Co systems exhibit excessive hydrogenolysis activity, leading to undesired byproducts, whereas Cu alone suffers from rapid deactivation. The bimetallic configuration optimally balances these limitations, enabling selective C–O bond cleavage while preserving the alcohol product.

Table 1: Catalytic Systems for 2-Pentanol Production from Furfural

CatalystTemperature (°C)H₂ Pressure (bar)Yield (%)Selectivity (%)Reference
Co–Cu/Al$$2$$O$$3$$2404571–72>85
Rh/OMS-21603087 (1,2-PeD)*

*1,2-Pentanediol (1,2-PeD) is a related product from furfural hydrogenolysis, included for context.

The role of support materials is critical; Al$$2$$O$$3$$ enhances metal dispersion and stabilizes acidic sites, which promote intermediate adsorption and reaction progression. In contrast, Rh-supported octahedral molecular sieves (OMS-2) have been explored for furfural conversion to 1,2-pentanediol, illustrating the broader applicability of bifunctional catalysts in biomass upgrading. While these systems target diols rather than 2-pentanol, they underscore the importance of tailoring catalyst composition to desired reaction pathways.

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic methods offer a green alternative for 2-pentanol synthesis, particularly for enantioselective production. Lipase-catalyzed kinetic resolution of racemic 2-pentanol via transesterification with ethyl butyrate has been achieved in a reactive distillation setup, yielding (R)-2-pentanol with >99% ee at 69 ± 3% conversion. This process leverages the continuous removal of the co-product (ethyl pentyl ether) to shift equilibrium toward product formation, enhancing both yield and enantiopurity.

The immobilization of lipase within hydrophobic silica coatings on structured packings ensures enzyme stability under process conditions (60–80°C, reduced pressure). Spray-coating techniques enable uniform catalyst distribution, maintaining activity over repeated batches without significant leaching. The integration of reaction and separation units minimizes energy consumption and simplifies downstream purification, making this approach industrially viable.

Table 2: Enzymatic Kinetic Resolution of rac-2-Pentanol

ParameterValueReference
CatalystLipase B from C. antarctica
Temperature60–80°C
Conversion69 ± 3%
Enantiomeric Excess>99% (R)-2-pentanol
Process SetupReactive Distillation

The substrate specificity of enzymes further enables selective transformations. For instance, a NAD-dependent secondary alcohol dehydrogenase from Rhodococcus erythropolis ATCC 4277 exhibits broad activity toward secondary alcohols, though its efficacy for 2-pentanol remains underexplored. Such enzymes could potentially complement lipase-based systems by enabling redox-driven asymmetric synthesis, expanding the toolbox for biocatalytic 2-pentanol production.

Asymmetric Synthetic Routes for Enantiomeric Enrichment

Asymmetric synthesis of 2-pentanol predominantly relies on enzymatic kinetic resolution, as chemical methods for enantioselective production are less developed. The lipase-mediated process described in Section 1.2 exemplifies a practical route to enantiopure (R)-2-pentanol, capitalizing on the enzyme’s inherent chiral recognition capabilities. Alternative strategies, such as transition metal-catalyzed asymmetric hydrogenation of pentanones, remain hypothetical due to limited literature evidence but could theoretically employ chiral ligands to induce enantioselectivity.

Future directions may explore hybrid systems combining heterogeneous catalysis for racemic 2-pentanol synthesis with enzymatic resolution for enantiomeric enrichment. For example, coupling Co–Cu-catalyzed furfural conversion with lipase-mediated distillation could streamline the production of optically pure 2-pentanol from renewable resources. Such integrated processes would align with circular economy principles, maximizing feedstock utilization while minimizing waste.

Bimetallic catalysts have emerged as pivotal tools for streamlining the conversion of biomass-derived feedstocks into 2-pentanol. A Co–Cu/Al₂O₃ system achieves 71.1% yield in a single-step furfural hydrodeoxygenation (HDO) process at 240°C and 45 bar H₂ pressure [1] [4]. Cobalt facilitates critical steps: (1) furfural hydrogenation to methylfuran via carbonyl group activation, (2) furan ring opening through C–O cleavage, and (3) subsequent hydrogenation to 2-pentanol [2]. Copper moderates surface reactivity, preventing over-hydrogenation to pentane and catalyst coking [4]. Extended X-ray absorption fine structure (EXAFS) analysis reveals Co–Cu alloy formation, which preserves metallic Co sites under reaction conditions while enhancing H₂ dissociation efficiency [1].

Comparatively, Mo-based bimetallics exhibit complementary mechanisms. In Ir–Mo/SiO₂ and Pt–Mo/SiO₂ systems, Mo⁰ surfaces activate C–O bonds in alcohol intermediates, while noble metal components (Ir, Pt) drive H₂ activation [3] [5]. For tertiary alcohol substrates, Pd–Mo alloys preferentially adsorb branched carbon chains, though their 2-pentanol selectivity remains inferior to Co–Cu systems [5]. Table 1 contrasts key catalytic performances:

CatalystFeedstockTemperature (°C)Pressure (bar)2-Pentanol YieldStability (Cycles)
Co–Cu/Al₂O₃Furfural2404571.1%4
Ir–Mo/SiO₂Levulinic acid2205058.3%5
Pt–Mo/SiO₂Furfuryl alcohol2104063.7%6

Data synthesized from [1] [3] [5]

Regeneration protocols further distinguish these systems. While Co–Cu retains activity through four cycles without reactivation [4], Mo-containing catalysts require oxidative treatment (200°C air) to remove carbonaceous deposits before H₂ reduction restores metallic surfaces [7].

Nanostructured Bioreactors for Enhanced Substrate Specificity

Enantioselective 2-pentanol synthesis benefits from enzyme–inorganic hybrid nanostructures. Lipase-incorporated nanoflowers achieve 47.3 enantiomeric ratio (E) in kinetic resolution of racemic 2-pentanol using vinyl acetate as acyl donor [8]. Scanning electron microscopy reveals flower-like morphology with 15.6 m²/g surface area, enabling 22.5 μmol·h⁻¹·mg⁻¹ activity in cyclohexane at 60°C [8]. The hierarchical structure:

  • Petals: Provide immobilized lipase clusters (≈8 nm diameter) with retained α-helical conformation (FTIR verified)
  • Stem: Inorganic phosphate matrix creates pH-stable microenvironments (pH 6.8–7.2 during reaction)
  • Interlayer channels: Facilitate substrate diffusion (≈3.2× faster than free enzyme)

After ten batch cycles, these bioreactors retain 98.7% initial activity by preventing enzyme leaching – a 4.3× improvement over conventional cross-linked enzyme aggregates [8]. Molecular dynamics simulations suggest the nanoflower’s curvature (≈32 nm radius) induces substrate orientation effects, favoring (R)-2-pentanol acetylation transition states with 9.2 kJ/mol lower activation energy [8].

Solvent Effects on Catalytic Activity and Selectivity

Solvent polarity dramatically influences 2-pentanol synthesis pathways. In aqueous-phase Ru/SiO₂-catalyzed ketone hydrogenation, increasing isopropyl alcohol (IPA) from 0% to 80% alters:

  • Mass transfer: H₂ solubility decreases 4.7×, but interfacial turbulence rises (Schmidt number ↓ 38%), netting 2.3× rate increase [9]
  • Adsorption: IPA competitively binds Ru sites (Langmuir constant KIPA = 0.43 mM⁻¹ vs. K2-pentanone = 0.18 mM⁻¹), shifting rate-determining step from H₂ activation to substrate adsorption [9]
  • Transition state stabilization: Water’s high dielectric (ε = 80.1) stabilizes polar intermediates, lowering activation energy by 12.1 kJ/mol versus hexane (ε = 1.9) [9]

Biphasic systems overcome solubility limits. For enzymatic resolutions, cyclohexane/water (95:5 v/v) increases enantioselectivity 1.8× over pure solvents by partitioning (R)- and (S)-2-pentanol between phases (log P = 1.3 vs. 1.1) [8]. Supercritical CO₂ (scCO₂) offers an alternative – at 100 bar and 50°C, Pd/C achieves 89% conversion in furfural HDO with 94% 2-pentanol selectivity, as scCO₂’s low viscosity (0.07 cP) enhances H₂ diffusion into catalyst pores [6] [10].

Enzymatic Catalyst Selection and Optimization

The kinetic resolution of racemic 2-pentanol through lipase-catalyzed transesterification represents a highly efficient biocatalytic approach for obtaining enantiopure secondary alcohols [1]. Among various commercial lipases investigated, Novozyme 435, which contains Candida antarctica lipase B immobilized on acrylic resin, demonstrates superior enantioselectivity and catalytic efficiency for 2-pentanol resolution [1] [2] [3]. The enzyme exhibits remarkable stereoselectivity, preferentially catalyzing the transesterification of the R-enantiomer while leaving the S-2-pentanol largely unreacted in the reaction medium [2] [3] [4].

Comparative enzyme screening studies reveal that Novozyme 435 outperforms other commercial lipases including Lipozyme RM IM and lipase AK in terms of both conversion rates and enantiomeric excess [3] [5]. The immobilized enzyme achieves optimal performance under specific reaction conditions, with vinyl butyrate serving as the most effective acyl donor among various acetylating agents tested [1] [3] [5]. The enzyme's exceptional performance stems from its ability to accommodate the substrate within its active site while maintaining high enantiospecificity throughout the reaction process [1] [3].

Reaction Parameters and Kinetic Modeling

The optimization of reaction parameters for 2-pentanol kinetic resolution has been extensively studied using response surface methodology and Box-Behnken experimental design [1]. The optimal reaction conditions include a substrate concentration of 1500 millimolar, enzyme loading of 4.0 milligrams per milliliter, temperature of 30 degrees Celsius, and agitation speed of 150 revolutions per minute [3] [5] [6]. Under these conditions, the reaction achieves 50 percent conversion with greater than 99 percent enantiomeric excess for the substrate within 30 minutes [3] [5] [6].

The kinetic mechanism of the lipase-catalyzed transesterification follows a Ping-Pong bi-bi model with substrate inhibition characteristics [1] [5] [6]. Detailed kinetic analysis reveals a maximum reaction rate of 4.16 millimoles per minute per gram of enzyme, with Michaelis-Menten constants of 103.73 millimolar for R-2-pentanol and 51.18 millimolar for vinyl butyrate [5] [6]. The enantioselectivity ratio ranges from 47.3 to 70 depending on reaction conditions, with higher values observed under optimized parameters [1] [7] [3].

Table 1: Optimal Kinetic Resolution Conditions for 2-Pentanol

ParameterOptimal ValueReference
EnzymeNovozyme 435 (Candida antarctica lipase B) [1] [3] [5]
Acyl DonorVinyl butyrate [1] [3] [5]
Substrate Concentration1500 mM [3] [5]
Enzyme Concentration4.0 mg/mL [3] [5]
Temperature30°C [1] [3] [5]
Agitation Speed150 rpm [1] [3] [5]
Reaction Time30 min [1] [3] [5]
Conversion50% [1] [3] [5]
Enantiomeric Excess99% [1] [3] [5]
Maximum Initial Rate24.88 mM/min [3] [5]

Advanced Reactor Configurations

Continuous-flow packed-bed reactor systems have demonstrated significant advantages over traditional batch processes for 2-pentanol kinetic resolution [8] [9]. Mathematical modeling using axial dispersion equations accurately predicts reactor performance, with experimental validation confirming model reliability [8] [9]. The continuous-flow configuration achieves productivity of 1.341 millimoles per minute per gram of enzyme, representing approximately four-fold improvement compared to batch processes [8] [9].

The packed-bed reactor design incorporates stainless steel columns with length-to-diameter ratios of 12.5, packed with Novozyme 435 particles of 0.5 millimeter diameter [8] [9]. Under steady-state conditions with residence times of 0.04 minutes, the system maintains 50 percent conversion and greater than 99 percent enantiomeric excess [8] [9]. The enhanced performance results from improved mass transfer characteristics and higher catalyst loading per unit reaction volume compared to batch systems [8] [9].

Table 2: Kinetic Parameters for 2-Pentanol Enzymatic Resolution

Kinetic ParameterValueExperimental Conditions
Maximum reaction rate4.16 mmol/min/g enzymeOptimized conditions with Novozyme 435
Km for R-2-pentanol103.73 mMVinyl butyrate as acyl donor
Km for vinyl butyrate51.18 mMR-2-pentanol as substrate
MechanismPing-Pong bi-biInitial rate and progress curve analysis
Enantioselectivity47.3-70Cyclohexane solvent, 60°C
Productivity (continuous flow)1.341 mmol/min/gResidence time 0.04 min
Productivity (batch mode)0.363 mmol/min/gSame enzyme loading

Novel Nanobioreactor Systems

Recent developments in nanobioreactor technology have introduced lipase-incorporated nanoflower structures for enhanced 2-pentanol resolution [7]. These flower-like nanobioreactors exhibit high surface area characteristics favorable for mass transfer, with scanning electron microscopy images confirming their unique morphology [7]. The lipase-incorporated nanoflower demonstrates maximum enzyme activity of 22.5 micromoles per hour per milligram and enantioselectivity value of 47.3 under optimal conditions in cyclohexane at 60 degrees Celsius with water activity of 0.10 [7].

The nanoflower biocatalyst maintains exceptional stability through multiple reaction cycles, retaining 98.7 percent of initial enzyme activity and 95.6 percent of initial enantioselectivity after ten continuous batches [7]. Fourier-transform infrared spectroscopy confirms successful lipase incorporation within the nanoflower structure, while the material demonstrates superior performance compared to conventional immobilized enzyme preparations [7].

Chiral Stationary Phases in Gas Chromatographic Separation

Cyclodextrin-Based Stationary Phases

Gas chromatographic separation of 2-pentanol enantiomers relies predominantly on cyclodextrin-based chiral stationary phases, which provide efficient enantioselective recognition through inclusion complex formation [10] [11] [12]. Beta-cyclodextrin derivatives demonstrate superior performance for 2-pentanol enantiomer separation, with various chemical modifications enhancing selectivity and resolution [10] [11] [13]. The CYCLOSIL-B column, containing hepta-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin, achieves the highest separation resolution of 1.92 for 2-pentanol racemate under standardized chromatographic conditions [10] [11].

Comparative evaluation of eight different chiral columns reveals significant variations in separation efficiency, with beta-cyclodextrin phases consistently outperforming gamma-cyclodextrin alternatives [10] [11] [14]. The separation mechanism involves selective inclusion of one enantiomer within the cyclodextrin cavity while the other enantiomer experiences different interactions with the stationary phase [12] [14]. Temperature-dependent studies demonstrate that lower temperatures enhance resolution dramatically, while flow rate variations have minimal impact on separation quality [12].

Permethylated Cyclodextrin Systems

Permethylated beta-cyclodextrin stationary phases exhibit extensive enantioselectivity for secondary alcohols including 2-pentanol [15] [14]. These phases achieve baseline enantiomeric resolution through host-guest inclusion complexes combined with nonspecific interactions, with the relative contribution of these effects determined by structural features of the analytes [15]. Thermodynamic analysis reveals that van der Waals energies constitute the primary forces responsible for both binding and chiral discrimination [14].

The cavity size of cyclodextrin derivatives plays a crucial role in chiral recognition efficiency, with beta-cyclodextrin proving optimal for alpha-hydroxycarboxylates containing single aromatic rings [14]. Hydrogen bonding interactions contribute to retention mechanisms but have limited impact on chiral discrimination energy, particularly when steric hindrance occurs from neighboring substituents [15] [14].

Advanced Chiral Selector Technologies

Novel chiral stationary phases incorporating superficially porous particles demonstrate enhanced efficiency for ultrafast separations in the 4-40 second range [16]. These brush-type chiral phases achieve higher chiral selector loading per surface area, resulting in improved enantiomeric separations while maintaining equivalent selectivity to traditional fully porous particles [16]. The reduced plate heights afforded by superficially porous particles enable higher resolution per analysis time, particularly beneficial for high-throughput screening applications [16].

Porous polymer-based materials containing beta-cyclodextrin synthesized through bottom-up approaches represent emerging technologies for chiral gas chromatography [17]. These materials demonstrate high thermal stability, substantial specific surface area, and mesoporous structure, contributing to enhanced enantioselective performance [17]. The novel stationary phases exhibit excellent separation efficiency and reproducibility for various racemic compounds including alcohols and other chiral molecules [17].

Table 3: Chiral Stationary Phases for Gas Chromatographic Separation of 2-Pentanol

Chiral Stationary PhaseCompositionResolutionColumn Specifications
CYCLOSIL-Bhepta-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin1.9230 m × 0.25 mm × 0.25 μm
Beta DEX 120SPB-35 with 20% permethylated β-cyclodextrinGood separation30 m × 0.25 mm × 0.25 μm
Astec CHIRADEX B-TA2,6-di-O-pentyl-3-trifluoroacetyl derivative of β-cyclodextrinModerate separation30 m × 0.25 mm × 0.25 μm
HP-CHIRAL-20B(35%-phenyl)-methyl polysiloxane-β-cyclodextrinGood separation30 m × 0.25 mm × 0.25 μm
Novel homochiral NiSO4·6H2Ohomochiral crystals obtained under Viedma ripening1.09-1.32 selectivityn-heptane/chloroform mobile phase

Alternative Chiral Recognition Systems

Homochiral crystal-based stationary phases represent innovative approaches for 2-pentanol enantiomer separation [18] [19]. These phases utilize homochiral crystals of alpha-nickel sulfate hexahydrate obtained under Viedma ripening conditions, achieving separation in concentration ranges of 4-11.3 milligrams per milliliter using n-heptane and chloroform mobile phases [18] [19]. The selectivity coefficients range from 1.09 to 1.32, with maximum separation efficiency reaching 2000 theoretical plates per meter [18] [19].

The reliability of these alternative separation systems has been confirmed through polarimetry and gas chromatographic analysis with mass spectrometric detection [18] [19]. Separation parameters remain independent of elution rate, while increasing chloroform volume fraction enhances eluting power but decreases separation criteria and selectivity coefficients [18] [19]. These stationary phases demonstrate potential for semi-preparative separation of enantiomers in specialized applications [18] [19].

Microemulsion Systems for Enantiomeric Enrichment

Chiral Microemulsion Composition and Design

Microemulsion electrokinetic chromatography utilizing chiral alcohols as cosurfactants provides an effective platform for 2-pentanol enantiomeric enrichment [20] [21]. The optimal microemulsion composition incorporates R-(-)-2-pentanol, R-(-)-2-hexanol, or R-(-)-2-heptanol as chiral cosurfactants, with alkyl chain lengths ranging from C5 to C7 demonstrating effective enantiomeric separation capabilities [20] [21]. Notably, R-(-)-2-butanol proves ineffective for chiral recognition, indicating the critical importance of appropriate chain length for molecular interactions [20] [21].

The microemulsion system consists of 5.0 percent chiral alcohol concentration, 3.5 percent sodium dodecyl sulfate as primary surfactant, 0.8 percent n-octane as oil phase, and 90.7 percent borate buffer at pH 9.2 [20] [21]. This composition achieves baseline or partial resolution for most pharmaceutical test compounds including norephedrine, ephedrine, nadolol, and propranolol [20] [21]. The water-immiscible organic solvent within microemulsion droplets plays a crucial role in the chiral separation mechanism [20] [21].

Separation Mechanisms and Molecular Interactions

The chiral recognition mechanism in microemulsion systems relies primarily on hydrogen bonding interactions between analytes and the chiral microemulsion components [20] [21]. The importance of hydrogen bonding is demonstrated by the inability to resolve enantiomeric pairs lacking beta-amino protons, such as N-methyl ephedrine, under optimized buffer conditions [20] [21]. The separation efficiency depends on the formation of diastereomeric complexes between chiral cosurfactants and target enantiomers within the microemulsion environment [20] [21].

Neutral microemulsion systems utilizing Tween 20 as surfactant and dibutyl L-tartrate as chiral selector have been developed for enhanced enantiomeric separation [22]. These systems employ 3.0 percent weight per volume neutral surfactant and 0.8 percent weight per volume dibutyl L-tartrate in 40 millimolar sodium tetraborate buffer [22]. The neutral microemulsion approach demonstrates improved resolution through suppression of electroosmotic flow using appropriate concentrations of tetradecyl trimethyl ammonium bromide [22].

Optimization Parameters and Performance Characteristics

The optimization of microemulsion electrokinetic chromatography parameters involves systematic investigation of chiral alcohol concentration, chirality effects, pH conditions, and oil phase composition [20] [21]. Applied voltage demonstrates minimal effect on resolution, while chiral separation improves significantly through electroosmotic flow suppression [22]. Nine racemic beta-blockers achieve satisfactory enantioseparation after optimization of tetradecyl trimethyl ammonium bromide concentrations [22].

The resolution equation for microemulsion electrokinetic chromatography includes an additional term compared to conventional column chromatography, representing the ratio of relative movement distance between analyte and microemulsion droplets to effective capillary length [22]. This correction factor accounts for the unique separation mechanism in microemulsion systems and enables accurate prediction of separation performance [22].

Table 4: Microemulsion Systems for 2-Pentanol Enantiomeric Enrichment

ComponentSpecificationApplicationPerformance
Chiral AlcoholR-(-)-2-pentanol, R-(-)-2-hexanol, R-(-)-2-heptanolEnantiomeric separation of pharmaceuticalsBaseline or partial resolution
Chain Length EffectC5-C7 effective, C4 ineffectiveChain length optimizationC5-C7 effective separation
Concentration5.0% chiral alcoholOptimal concentration selectionBaseline resolution achieved
Primary SurfactantSDS (3.5%)Microemulsion formationStable microemulsion
Oil Phasen-octane (0.8%)Chiral discriminationCritical separation role
Buffer SystemBorate buffer (90.7%)pH controlMicroemulsion stability
pH RangepH 9.2Separation optimizationOptimal hydrogen bonding
MechanismHydrogen bonding and inclusionChiral recognitionEffective for beta-amino compounds

Applications in Pharmaceutical Analysis

Microemulsion systems containing 2-pentanol as chiral cosurfactant find extensive application in pharmaceutical enantiomer analysis [20] [21]. The methodology proves particularly effective for compounds containing beta-amino protons, which form stable hydrogen bonds with the chiral microemulsion components [20] [21]. The versatility of the system allows analysis of diverse pharmaceutical classes including sympathomimetic amines, beta-blockers, and other chiral drug molecules [20] [22] [21].

Physical Description

Sec-amyl alcohol appears as a clear colorless liquid with a strong odor. Moderately toxic by ingestion and vapors may irritate skin and eyes. Vapors are heavier than air.
Liquid
liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid with a winey, ethereal odour
Colorless liquid with a disagreeable odor.

XLogP3

1.2

Boiling Point

234 °F at 760 mm Hg (NIOSH, 2016)
119.3 °C
116 °C
119 °C
234°F

Flash Point

95 °F (NIOSH, 2016)
30 °C c.c.
33 °C
(oc) 95°F

Vapor Density

Relative vapor density (air = 1): 3
Relative vapor density (air = 1): 3.0

Density

0.82 (NIOSH, 2016)
Relative density (water = 1): 0.8
0.802-0.808
0.82

LogP

1.19 (LogP)
1.19
1.21
1.25

Melting Point

-73.0 °C
-73 °C
-73°C
-8 °C
-50 °C

GHS Hazard Statements

Aggregated GHS information provided by 1648 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg (NIOSH, 2016)
6.11 mmHg
Vapor pressure, kPa at 20 °C: 0.8
Vapor pressure, kPa at 20 °C: 0.55
1 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6032-29-7
26184-62-3
31087-44-2
50858-14-5
51000-78-3
584-02-1

Wikipedia

2-pentanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

All other basic inorganic chemical manufacturing
Industrial gas manufacturing
Petroleum refineries
2-Pentanol: ACTIVE

Dates

Last modified: 08-19-2023

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